6-butyl-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
6-Butyl-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic pyrido[2,3-d]pyrimidine-dione derivative. The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system combining pyridine and pyrimidine rings, which is structurally analogous to uracil and exhibits diverse pharmacological activities. This compound features a 6-butyl substituent, 1,3-dimethyl groups, and a 5-((2-methylbenzyl)thio) moiety. Such modifications are designed to enhance lipophilicity, metabolic stability, and target binding efficiency. Pyrido[2,3-d]pyrimidines are known for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .
Properties
IUPAC Name |
6-butyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-5-6-10-15-12-22-19-17(20(25)24(4)21(26)23(19)3)18(15)27-13-16-11-8-7-9-14(16)2/h7-9,11-12H,5-6,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCUIEDNHOPUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCC3=CC=CC=C3C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-butyl-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- Functional Groups : Pyrimidine ring, thioether linkage
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies indicate that pyrimidine derivatives possess strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 40 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <50 |
| Pseudomonas aeruginosa | <60 |
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that similar pyrimidine derivatives can effectively downregulate TNF-alpha and IL-6 production in macrophages .
Antitumor Activity
Pyrimidine derivatives have been recognized for their antitumor effects. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
Preliminary studies have indicated antiviral potential against viruses like HSV-1 and HIV. The compound's mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .
Case Studies
Several case studies highlight the efficacy of pyrimidine-based compounds:
- Study on Antibacterial Activity : A recent study synthesized various thiazolo-pyrimidine analogs and tested them against common bacterial strains. The most effective analogs exhibited MIC values comparable to those of established antibiotics .
- Antitumor Efficacy in vitro : A study evaluated a series of pyrimidine derivatives against multiple cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values ranging from 15 to 25 μM across different cell types .
Scientific Research Applications
Biological Activities
Research indicates that compounds within this class exhibit various biological activities, including:
- Anticancer Properties: Several studies have demonstrated that pyrido[2,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, in vitro tests have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) with IC50 values in the nanomolar range .
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .
Case Studies
- Anticancer Activity
- Antimicrobial Efficacy
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications to the substituents on the pyrido[2,3-d]pyrimidine scaffold can significantly influence their pharmacological profiles.
Key Findings:
- The presence of bulky hydrophobic groups enhances anticancer activity.
- Substituents such as thioether groups can improve antimicrobial properties.
Chemical Reactions Analysis
Thioether Group (-S-CH₂C₆H₄CH₃)
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Oxidation : Reacts with peroxides (e.g., H₂O₂) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
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Nucleophilic Substitution : The sulfur atom can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, alkoxides) .
Pyrimidine Ring
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Electrophilic Aromatic Substitution : Limited due to electron-withdrawing carbonyl groups. Halogenation occurs preferentially at the C7 position of the pyridine ring under acidic conditions .
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Hydrogen Bonding : The 2,4-dione moiety engages in hydrogen bonding, influencing solubility and coordination with metal catalysts .
Butyl and Methyl Groups
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Steric Effects : The tert-butyl group hinders reactions at adjacent positions, while methyl groups on N1 and N3 enhance thermal stability .
Mechanistic Pathways
Key steps in its reactivity include:
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Cyclization : Intermediate iminolactones undergo -hydrogen transfer to form the final fused ring system .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions modify the aryl group at C5 but require deprotection of the thioether .
Comparative Reactivity of Pyrido[2,3-d]pyrimidines
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit structural versatility, with variations in substituents at positions 5, 6, and 7 significantly influencing their physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Positions
- The target compound’s thioether group may lower the LUMO energy, enhancing electrophilic character compared to hydroxyl or acetyl substituents.
Table 2: Antimicrobial and Enzymatic Activities
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with thiazole substituents (e.g., compound 2 in ) show superior activity against S. aureus (MIC = 12.5 μg/mL) compared to hydroxybenzoyl pyridopyrimidines, suggesting sulfur-containing heterocycles enhance antibacterial potency .
- Enzyme Inhibition : Hydroxybenzoyl derivatives exhibit potent tyrosine kinase inhibition (IC₅₀ < 1 μM), likely due to hydrogen bonding via the hydroxyl group . The target compound’s thioether may instead engage in hydrophobic interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize pyrido[2,3-d]pyrimidine derivatives like 6-butyl-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Answer : The compound can be synthesized via alkylation and cyclocondensation reactions. For example:
- Alkylation : Reacting intermediates (e.g., thieno[2,3-d]pyrimidines) with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base .
- Cyclocondensation : Using reagents like thioacetamide in acetic acid to introduce thiazole or thioether substituents .
- Solvent Optimization : THF with p-toluenesulfonic acid under reflux conditions is effective for forming hydroxybenzoyl derivatives .
Q. Which spectroscopic techniques are critical for characterizing pyrido[2,3-d]pyrimidine derivatives?
- Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., δ 3.53 ppm for N–CH groups) .
- X-ray Diffraction : Single-crystal analysis to resolve molecular geometry and hydrogen bonding .
- FT-IR and UV-Vis : To identify functional groups (e.g., carbonyl stretches) and electronic transitions .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to evaluate decomposition temperatures.
- pH-Dependent Studies : Monitor degradation in acidic/basic media via HPLC .
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of pyrido[2,3-d]pyrimidine derivatives with targeted electronic properties?
- Answer :
- DFT/B3LYP Calculations : Use 6-311+G(d,p) basis sets to optimize geometries and calculate HOMO-LUMO gaps (e.g., ΔE = 3.91–4.10 eV for hydroxybenzoyl derivatives) .
- NBO Analysis : Identify charge transfer interactions (e.g., hyperconjugation between lone pairs and σ* orbitals) .
- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Answer :
- Parameter Adjustment : Refine basis sets (e.g., 6-311++G(d,p)) or include solvent effects in DFT calculations .
- Experimental Validation : Use high-resolution techniques like - HMBC NMR to confirm ambiguous signals .
- Benchmarking : Compare computed vibrational frequencies (e.g., C=O stretches) with FT-IR data to identify outliers .
Q. How can regioselectivity in alkylation reactions at the N1 position be controlled?
- Answer :
- Base Selection : Potassium carbonate in DMF promotes selective alkylation over competing sites .
- Steric Effects : Bulky substituents (e.g., 2-methylbenzyl) direct alkylation to less hindered positions .
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions .
Q. What methodologies are effective for evaluating the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives?
- Answer :
- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC .
- SAR Analysis : Modify substituents (e.g., 5-phenyl-1,3,4-oxadiazole) to enhance activity .
Q. How can reaction pathways be optimized using computational design tools?
- Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) to identify low-energy intermediates .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .
- High-Throughput Screening : Test computational predictions in parallelized microreactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
